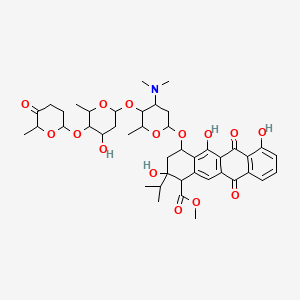
4-Amino-4'-arsenosobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4’-arsenosobenzanilide is an organic compound that features both an amino group and an arsenoso group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-arsenosobenzanilide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Diazotization: Aniline is converted to a diazonium salt.
Coupling Reaction: The diazonium salt reacts with an arsenic-containing compound to form 4-Amino-4’-arsenosobenzanilide.
Industrial Production Methods
Industrial production of 4-Amino-4’-arsenosobenzanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-4’-arsenosobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the arsenoso group to other arsenic-containing functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various arsenic-containing compounds and substituted derivatives of 4-Amino-4’-arsenosobenzanilide.
Applications De Recherche Scientifique
4-Amino-4’-arsenosobenzanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-4’-arsenosobenzanilide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic Acid: Similar in structure but lacks the arsenoso group.
4-Amino-4’-nitroazobenzene: Contains a nitro group instead of an arsenoso group.
4-Amino-4’-fluorosulfonylazobenzene: Contains a fluorosulfonyl group instead of an arsenoso group.
Propriétés
Numéro CAS |
5434-43-5 |
|---|---|
Formule moléculaire |
C13H11AsN2O2 |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
4-amino-N-(4-arsorosophenyl)benzamide |
InChI |
InChI=1S/C13H11AsN2O2/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(14-18)4-8-12/h1-8H,15H2,(H,16,17) |
Clé InChI |
QUKASEZPJMMLKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As]=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



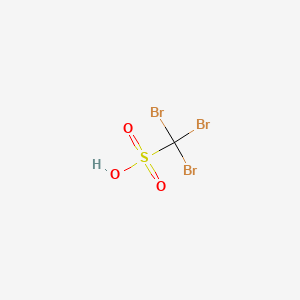
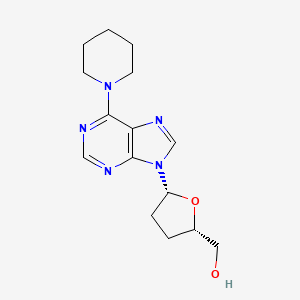

![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)


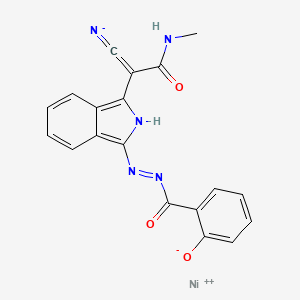
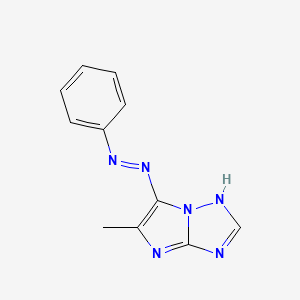


![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)
